

Synthesis and characterization of 2-(Difluoromethoxy)phenylacetonitrile

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenylacetonitrile

Cat. No.: B1301631

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An In-depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-(difluoromethoxy)phenylacetonitrile**, a valuable building block in medicinal chemistry and drug development. The presence of the difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This document outlines a plausible and detailed synthetic pathway, compiled characterization data, and the necessary experimental protocols.

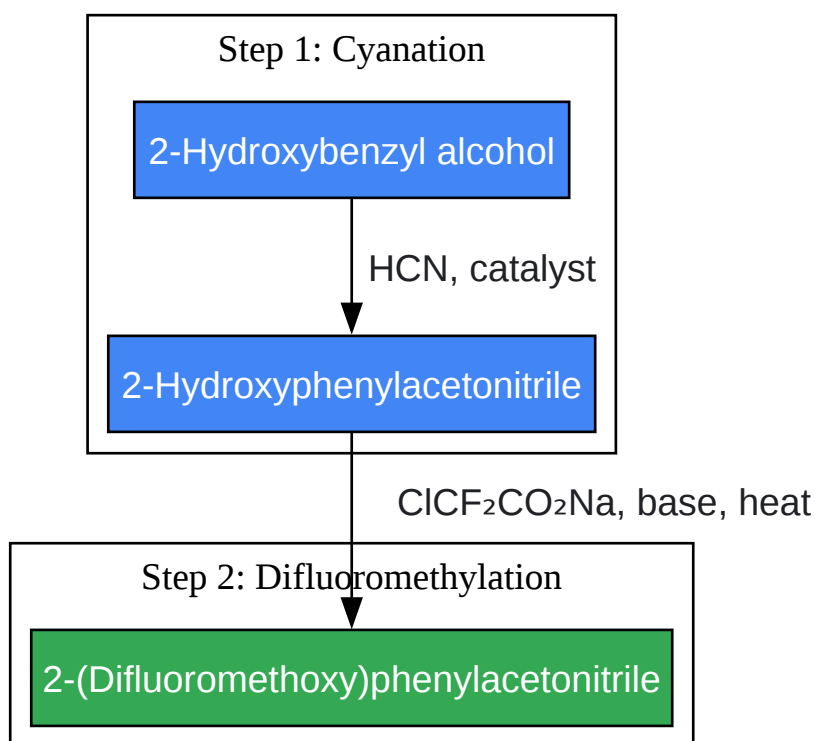
Physicochemical Properties

A summary of the key physicochemical properties of **2-(difluoromethoxy)phenylacetonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	41429-22-5	[1]
Molecular Formula	C ₉ H ₇ F ₂ NO	[1]
Molecular Weight	183.16 g/mol	[1]
Physical Form	Liquid	
Purity	Typically >99%	

Synthetic Pathway

The synthesis of **2-(difluoromethoxy)phenylacetonitrile** can be achieved through a two-step process starting from 2-hydroxybenzyl alcohol. The first step involves the conversion of the alcohol to the corresponding nitrile, 2-hydroxyphenylacetonitrile. The second step is the difluoromethylation of the phenolic hydroxyl group.



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A proposed two-step synthesis of **2-(Difluoromethoxy)phenylacetonitrile**.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyphenylacetonitrile

This procedure is adapted from established methods for the synthesis of hydroxyphenylacetonitriles from hydroxybenzyl alcohols.

Materials:

- 2-Hydroxybenzyl alcohol
- Hydrogen Cyanide (HCN) or a cyanide source (e.g., KCN, NaCN) with an acid
- Catalyst (e.g., a phase-transfer catalyst if using a two-phase system)
- Appropriate solvent (e.g., a water-immiscible organic solvent)
- Hydrochloric acid (for workup)
- Sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a well-ventilated fume hood, a reaction vessel is charged with 2-hydroxybenzyl alcohol and a suitable solvent.
- A source of cyanide is added to the reaction mixture. If using an alkali metal cyanide, an acid is typically added to generate HCN in situ. The use of a phase-transfer catalyst can be beneficial.
- The reaction mixture is stirred at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction is cooled to room temperature and quenched with water.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation to afford 2-hydroxyphenylacetonitrile.

Step 2: Synthesis of 2-(Difluoromethoxy)phenylacetonitrile

This procedure is adapted from the difluoromethylation of phenols using sodium chlorodifluoroacetate.

Materials:

- 2-Hydroxyphenylacetonitrile
- Sodium chlorodifluoroacetate ($\text{ClCF}_2\text{CO}_2\text{Na}$)
- A suitable base (e.g., potassium carbonate, cesium carbonate)
- A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
- Water
- Ethyl acetate (for extraction)
- Brine

Procedure:

- To a reaction flask is added 2-hydroxyphenylacetonitrile, a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
- The mixture is stirred at room temperature for a short period to form the phenoxide.

- Sodium chlorodifluoroacetate is added to the reaction mixture.
- The reaction is heated to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate and formation of difluorocarbene (typically >100 °C). The reaction progress is monitored by TLC or GC.
- After the reaction is complete, the mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted multiple times with ethyl acetate.
- The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield **2-(difluoromethoxy)phenylacetonitrile**.

Characterization Data

The following tables summarize the expected spectroscopic data for **2-(difluoromethoxy)phenylacetonitrile** based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)	¹⁹ F NMR (CDCl ₃)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
~ 7.5 (m, 2H, Ar-H)	~ 150 (t, JCF ≈ 2 Hz, C-O)	~ -80 to -90 (t, JHF ≈ 74 Hz)
~ 7.3 (m, 2H, Ar-H)	~ 130-120 (Ar-C)	
~ 6.6 (t, 1H, JHF ≈ 74 Hz, -OCHF ₂)	~ 117 (CN)	
~ 3.8 (s, 2H, -CH ₂ CN)	~ 115 (t, JCF ≈ 260 Hz, -OCHF ₂)	
~ 25 (-CH ₂ CN)		

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy	Mass Spectrometry (EI)
Wavenumber (cm ⁻¹)	m/z
~ 2250 (C≡N stretch)	183 ([M] ⁺)
~ 1250-1000 (C-O-C stretch & C-F stretch)	132 ([M - CHF ₂] ⁺)
~ 3050 (Ar C-H stretch)	104 ([M - OCHF ₂ - CN] ⁺)
~ 2950 (Aliphatic C-H stretch)	

Disclaimer: The experimental protocols and characterization data provided in this guide are based on established chemical principles and data from similar compounds. Researchers should always perform their own optimization and characterization to ensure the accuracy and purity of their synthesized materials. All chemical syntheses should be conducted with appropriate safety precautions in a well-ventilated fume hood.

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References

- 1. keyorganics.net [keyorganics.net]
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